molecular formula C24H24N4O3 B13885215 Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate

Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate

Cat. No.: B13885215
M. Wt: 416.5 g/mol
InChI Key: IWUQTVNIYIYDHW-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate is a complex organic compound that belongs to the class of quinolizine derivatives This compound is characterized by its unique structure, which includes a quinolizine core, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolizine core, followed by the introduction of the piperidine and pyridine rings. Key steps in the synthesis may include:

    Formation of the Quinolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.

    Attachment of the Pyridine Moiety: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate can be compared with other quinolizine derivatives and piperidine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate

InChI

InChI=1S/C24H24N4O3/c1-2-31-23(30)19-15-18(20-7-4-6-12-28(20)22(19)29)16-27-13-9-24(17-25,10-14-27)21-8-3-5-11-26-21/h3-8,11-12,15H,2,9-10,13-14,16H2,1H3

InChI Key

IWUQTVNIYIYDHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)CN3CCC(CC3)(C#N)C4=CC=CC=N4

Origin of Product

United States

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